molecular formula C20H21NO4 B214308 1-butyl-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-butyl-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214308
M. Wt: 339.4 g/mol
InChI Key: IWEIAQWFMZBBRF-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as AG-1478, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 1994 by scientists at Pfizer, and has since been extensively studied for its potential applications in cancer research.

Mechanism of Action

1-butyl-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one works by specifically targeting the ATP binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling pathways. This results in the inhibition of cell proliferation and survival, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-butyl-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-butyl-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its specificity for the EGFR tyrosine kinase, which makes it a valuable tool for studying the role of this receptor in cancer and other diseases. However, its potency and selectivity can also be a limitation, as it may not be effective against all EGFR mutations or in all cancer types.

Future Directions

There are several potential future directions for research on 1-butyl-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and related compounds. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance mechanisms in cancer cells. Finally, there is also interest in exploring the potential applications of 1-butyl-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in other areas of research, such as infectious diseases and inflammation.

Synthesis Methods

The synthesis of 1-butyl-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps, starting with the reaction of furfural with ethyl acetoacetate to form 4-(2-furyl)-3-buten-2-one. This intermediate is then reacted with ethyl cyanoacetate to form 3-cyano-4-(2-furyl)-2-buten-1-ol, which is further converted to 1-butyl-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one through a series of reactions involving acid catalysis and reduction.

Scientific Research Applications

1-butyl-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in cancer research, particularly in the treatment of EGFR-positive tumors. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

properties

Product Name

1-butyl-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

1-butyl-3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C20H21NO4/c1-2-3-12-21-18-9-5-4-8-17(18)20(24,19(21)23)14-15(22)10-11-16-7-6-13-25-16/h4-11,13,24H,2-3,12,14H2,1H3/b11-10+

InChI Key

IWEIAQWFMZBBRF-ZHACJKMWSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C/C3=CC=CO3)O

SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CO3)O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CO3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.